N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
Description
This compound features a central oxalamide bridge (N1-C(O)-C(O)-N2) connecting two distinct moieties:
- N2-substituent: A 2-oxoethyl chain bearing a 2-phenylmorpholino group. The morpholino ring (a six-membered amine-ether heterocycle) and phenyl group may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-20(25-8-9-29-19(14-25)15-4-2-1-3-5-15)13-23-21(27)22(28)24-16-6-7-17-18(12-16)31-11-10-30-17/h1-7,12,19H,8-11,13-14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWKJRBMXPJLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules.
Mode of Action
It’s worth noting that similar compounds have shown a dominant up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process.
Biochemical Pathways
The compound may be involved in the electroluminescent process, contributing to the efficiency of organic light-emitting diodes (OLEDs). .
Biological Activity
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an oxalamide group, which is associated with various pharmacological properties.
Structural Characteristics
The molecular formula of this compound is . Its structure includes:
- Benzodioxane moiety : Known for its diverse biological activities.
- Oxalamide functional group : Contributes to the compound's potential as a therapeutic agent.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : Interaction studies have shown favorable binding affinities to enzymes such as alpha-glucosidase and acetylcholinesterase, which are critical in metabolic and neurological pathways.
In Vitro Studies
In vitro evaluations have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its biological activity:
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : By binding to active sites on target enzymes, it may reduce their activity, thus modulating metabolic pathways.
- Antioxidant Properties : Compounds with similar structural features have shown antioxidant activity, which could contribute to their therapeutic effects.
Case Studies
Several case studies have explored the efficacy of compounds structurally related to this compound:
- Study on PARP Inhibitors : A study identified a related compound that inhibited PARP1 with an IC50 of 0.88 μM, leading to further modifications that enhanced potency .
- Neuroprotective Effects : Research indicates that similar compounds can protect against neurodegenerative conditions by inhibiting acetylcholinesterase activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The evidence highlights compounds sharing the 2,3-dihydrobenzo[b][1,4]dioxin core but differing in substituents and functional groups. Key examples include:
Table 1: Structural and Functional Comparison
Key Differences and Implications
(a) Functional Group Variations
- Oxalamide vs. Amine/Ester Linkers: The target compound’s oxalamide bridge contrasts with simpler amine (e.g., compound 16) or ester (e.g., 3f) linkers.
- Morpholino vs. Aromatic Substitutents: The 2-phenylmorpholino group in the target may enhance water solubility compared to purely aromatic substituents (e.g., 3-methoxybenzyl in compound 16), which could reduce bioavailability due to hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
